molecular formula C5H9N2P B14558118 2,4,5-Trimethyl-2H-1,2,3-diazaphosphole CAS No. 62241-72-9

2,4,5-Trimethyl-2H-1,2,3-diazaphosphole

Cat. No.: B14558118
CAS No.: 62241-72-9
M. Wt: 128.11 g/mol
InChI Key: RPHLZPXJZMBGEJ-UHFFFAOYSA-N
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Description

2,4,5-Trimethyl-2H-1,2,3-diazaphosphole is a heterocyclic compound that contains a five-membered ring with two nitrogen atoms and one phosphorus atom. The compound is known for its unique structural properties and reactivity, making it a subject of interest in various fields of chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,5-Trimethyl-2H-1,2,3-diazaphosphole typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cycloaddition reaction of nitrile oxides with alkenes, leading to the formation of the diazaphosphole ring . The reaction conditions often include the use of solvents like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO) and may require specific temperatures and catalysts to achieve optimal yields .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the compound’s synthesis in a laboratory setting provides a foundation for potential scale-up. The use of continuous flow reactors and advanced catalytic systems could be explored to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2,4,5-Trimethyl-2H-1,2,3-diazaphosphole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can lead to the formation of phosphines.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and may include specific temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions include phosphine oxides, phosphines, and substituted diazaphospholes. These products have diverse applications in organic synthesis and material science.

Scientific Research Applications

2,4,5-Trimethyl-2H-1,2,3-diazaphosphole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,4,5-Trimethyl-2H-1,2,3-diazaphosphole involves its interaction with molecular targets through its phosphorus and nitrogen atoms. These interactions can lead to the formation of coordination complexes and the activation of specific pathways in chemical reactions. The compound’s reactivity is influenced by the electronic and steric properties of its substituents .

Comparison with Similar Compounds

Similar Compounds

  • 2,5-Dimethyl-2H-1,2,3-diazaphosphole
  • 3,5-Diphenyl-2H-1,2,3-diazaphosphole
  • 2,4,5-Trimethyl-2H-1,2,3-diazaphosphole

Uniqueness

This compound is unique due to its specific substitution pattern, which influences its reactivity and stability. Compared to other diazaphospholes, it offers distinct advantages in terms of its ability to form stable coordination complexes and its versatility in various chemical reactions .

Properties

CAS No.

62241-72-9

Molecular Formula

C5H9N2P

Molecular Weight

128.11 g/mol

IUPAC Name

2,4,5-trimethyldiazaphosphole

InChI

InChI=1S/C5H9N2P/c1-4-5(2)8-7(3)6-4/h1-3H3

InChI Key

RPHLZPXJZMBGEJ-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(P=C1C)C

Origin of Product

United States

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